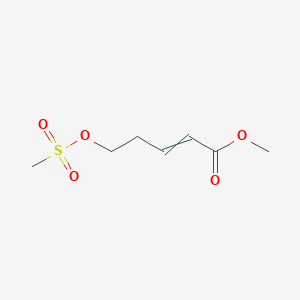
Methyl 5-methylsulfonyloxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylsulfonyloxypent-2-enoate is an organic compound with the molecular formula C7H12O4S. It is a derivative of pentenoic acid, featuring a methyl ester group and a methylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methylsulfonyloxypent-2-enoate typically involves the esterification of 5-methylsulfonyloxypent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylsulfonyloxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester or sulfonyl group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters, depending on the nucleophile used
Scientific Research Applications
Methyl 5-methylsulfonyloxypent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-methylsulfonyloxypent-2-enoate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in various biochemical pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxyprop-2-enoate: Similar ester structure but lacks the sulfonyl group.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Contains a different functional group, leading to different reactivity and applications
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
62592-76-1 |
|---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
methyl 5-methylsulfonyloxypent-2-enoate |
InChI |
InChI=1S/C7H12O5S/c1-11-7(8)5-3-4-6-12-13(2,9)10/h3,5H,4,6H2,1-2H3 |
InChI Key |
LTJTYWPDRQOIEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















